chemical structure and properties of N-Cbz-beta-phenyl-L-phenylalanine
chemical structure and properties of N-Cbz-beta-phenyl-L-phenylalanine
Title: Engineering Peptidomimetics: Structural Dynamics and Synthetic Protocols for N-Cbz- β -phenyl-L-phenylalanine (Cbz-Dip-OH)
Executive Summary
In the landscape of modern peptidomimetic drug design, overcoming the inherent limitations of natural peptides—specifically their rapid proteolytic degradation and conformational flexibility—is a primary objective. N-Cbz- β -phenyl-L-phenylalanine , commonly referred to as Cbz-Dip-OH or N-Cbz-3,3-diphenyl-L-alanine[1][2], serves as a critical non-natural amino acid building block designed to address these challenges.
By incorporating a massive, highly hydrophobic 3,3-diphenyl side chain, this molecule enforces severe steric constraints on the peptide backbone. When strategically positioned, it forces the adoption of specific secondary structures (such as β -turns) and acts as an anchor in deep hydrophobic binding pockets of target receptors or proteases[3]. Furthermore, the N-terminal Carboxybenzyl (Cbz) protecting group provides an orthogonal synthetic handle, allowing for complex, multi-step solid-phase peptide synthesis (SPPS) without compromising acid-labile protecting groups[4][5]. This whitepaper dissects the physicochemical properties, structural biology implications, and field-proven synthetic protocols for utilizing Cbz-Dip-OH in advanced drug discovery.
Physicochemical Profiling and Structural Identity
The utility of Cbz-Dip-OH stems from its unique structural topology. The dual phenyl rings on the β -carbon create a bulky, umbrella-like steric shield. This shield not only dictates the χ1 and χ2 dihedral angles of the amino acid but also physically blocks proteases from accessing adjacent amide bonds[3].
Table 1: Physicochemical Properties of N-Cbz- β -phenyl-L-phenylalanine
| Property | Specification / Data |
| Chemical Name | N-Carbobenzyloxy-3,3-diphenyl-L-alanine |
| Common Synonyms | Cbz-Dip-OH, N-Cbz- β -phenyl-L-phenylalanine |
| CAS Registry Number | 149597-96-6[1][2] |
| Molecular Formula | C23H21NO4[1] |
| Molecular Weight | 375.42 g/mol [6] |
| N-Terminal Protection | Carboxybenzyl (Cbz / Z) |
| Side Chain | 3,3-Diphenyl (Highly hydrophobic, sterically hindered) |
| Primary Applications | SPPS, Peptidomimetics, Thrombin Inhibitors, Antimicrobial Peptides (AMPs)[3][7] |
Structural Biology & Mechanistic Impact
The rational design of drugs using 3,3-diphenylalanine relies on understanding the causality between its steric bulk and receptor interaction.
Protease Inhibitor Design (e.g., Thrombin Inhibitors)
In the development of Direct Thrombin Inhibitors (DTIs), the S3 hydrophobic pocket of the thrombin active site requires a bulky, lipophilic moiety for optimal binding. Replacing a natural D-Phe or L-Phe with 3,3-diphenylalanine (Dip) at the P3 position exponentially increases the interaction energy ( Ki )[3]. The dual phenyl rings perfectly occupy the S3 pocket, while the resulting steric hindrance prevents the protease from cleaving the adjacent P2-P1 bond, transforming a transient substrate into a highly potent, non-covalent inhibitor[3].
Antimicrobial Peptides (AMPs)
In cyclic AMPs, incorporating Dip residues enhances membrane perturbation. The massive hydrophobicity of the diphenyl group inserts deeply into the lipid bilayer of bacterial membranes. This structural modification has been shown to improve the therapeutic index of AMPs, maintaining rapid bactericidal activity while reducing hemolytic toxicity against human erythrocytes[7].
Caption: Mechanistic pathway illustrating the structural impact of 3,3-diphenylalanine on peptidomimetic efficacy.
Advanced Synthetic Workflows & Protocols
Working with Cbz-Dip-OH requires specialized protocols. The extreme steric hindrance of the β -diphenyl group drastically reduces the nucleophilic attack rate during amide bond formation. Furthermore, the Cbz group requires specific orthogonal deprotection strategies.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling of Cbz-Dip-OH
Standard coupling reagents (e.g., HBTU) often yield incomplete couplings (<20% incorporation) when applied to sterically hindered amino acids like Dip[8]. To ensure a self-validating, high-yield reaction, we utilize the highly reactive uronium salt HATU in combination with a double-coupling strategy[9].
Step-by-Step Methodology:
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Resin Preparation: Swell the peptide-bound resin (e.g., Rink Amide or Wang resin) in N,N-Dimethylformamide (DMF) for 30 minutes. Ensure the N-terminal amine is fully deprotected (e.g., Fmoc removal via 20% piperidine/DMF).
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Pre-Activation (The Causal Step): In a separate vial, dissolve 3.0 equivalents of Cbz-Dip-OH and 2.9 equivalents of HATU in a minimal volume of DMF (0.5 M concentration). Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Rationale: Pre-activation for 3-5 minutes forms the highly reactive O-(7-azabenzotriazol-1-yl) ester, which is necessary to overcome the activation energy barrier imposed by the bulky diphenyl side chain.
-
First Coupling: Add the pre-activated mixture to the resin. Agitate at room temperature for 60–90 minutes.
-
Validation (Kaiser Test): Wash the resin thoroughly with DMF and Dichloromethane (DCM). Perform a Kaiser test. A slight blue tint indicates unreacted amines due to steric clash.
-
Double Coupling: If the Kaiser test is not perfectly yellow, repeat steps 2 and 3 using fresh reagents. Optional: Elevate the coupling temperature to 50°C using microwave-assisted SPPS to drive the reaction to completion.
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Capping: Treat the resin with Acetic Anhydride/Pyridine (1:1 v/v) to cap any unreacted sequences, preventing deletion peptides in the final API.
Protocol 2: Orthogonal Deprotection of the Cbz Group
The Cbz group is stable to the acidic conditions (e.g., TFA) used to cleave Boc or tBu groups, making it highly valuable for orthogonal synthesis. It is classically removed via catalytic hydrogenolysis[4].
Step-by-Step Methodology (Solution Phase):
-
Solvent Selection: Dissolve the Cbz-protected peptide in Methanol or Ethyl Acetate. Rationale: These solvents provide high solubility for hydrophobic peptides and do not poison the palladium catalyst.
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (approximately 10-20% w/w relative to the peptide).
-
Hydrogenation: Flush the reaction vessel with inert gas (Argon), then introduce Hydrogen gas ( H2 ) via a balloon or Parr shaker at 1-3 atm. Stir vigorously at room temperature for 2-4 hours. Alternative: For safer, transfer hydrogenation, use Ammonium Formate as the hydrogen donor instead of H2 gas.
-
Validation (LC-MS): Monitor the reaction via LC-MS. The disappearance of the [M+H] peak corresponding to the Cbz-protected mass and the appearance of the free amine mass validates complete deprotection.
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Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the solvent under reduced pressure to yield the free amine.
(Note: If the peptide contains sulfur-containing residues like Cys or Met which poison Pd catalysts, a Lewis acid system such as AlCl3 /HFIP can be utilized as a highly effective alternative[5].)
Caption: Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for sterically hindered Cbz-Dip-OH.
Conclusion
N-Cbz- β -phenyl-L-phenylalanine (Cbz-Dip-OH) is an indispensable tool in the arsenal of the modern medicinal chemist. While its massive steric footprint demands rigorous, highly optimized synthetic protocols—such as HATU-mediated double couplings and orthogonal hydrogenolysis—the pharmacological payoff is substantial. By enforcing rigid backbone conformations and maximizing hydrophobic pocket occupancy, Cbz-Dip-OH directly drives the evolution of highly potent, proteolytically stable peptidomimetic therapeutics.
References
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3B Scientific Corporation. N-Cbz-beta-phenyl-L-phenylalanine Properties. Retrieved from[Link]
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ResearchGate. Structure-Based Design, Synthesis and Evaluation of Novel Peptidic Inhibitors of Thrombin-Induced Activation of Platelets Aggregation. Retrieved from [Link]
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ACS Publications. Selectivity Modulation of Small Cationic Membrane-Active Cyclic Peptides with Broad-Spectrum Activity against Bacteria and Fungi. Retrieved from[Link]
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ACS Publications. Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups. Retrieved from [Link]
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ACS Publications. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]
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ACS Publications. Design of a Potent Combined Pseudopeptide Endothelin-A/Endothelin-B Receptor Antagonist. Retrieved from [Link]
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